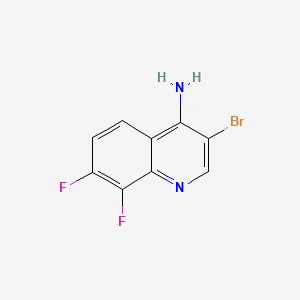

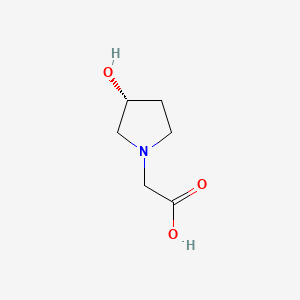

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the amino group, preventing it from reacting until the desired moment in the synthesis process .

Chemical Reactions Analysis

In the study I mentioned earlier, the researchers used the Boc-AAILs in dipeptide synthesis . They found that a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhanced amide formation in the Boc-AAILs without the addition of a base .

Scientific Research Applications

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids : Sugiyama et al. (2013) developed a convenient synthesis method for δ,γ-unsaturated amino acids. They used (R)-tert-butanesulfinamide and glyoxylic acid to produce (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity, demonstrating the compound's usefulness in creating structurally complex amino acids (Sugiyama, Imai, & Ishii, 2013).

Renin Inhibitors and Angiotensinogen Analogues : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid, useful as an intermediate for preparing renin inhibitory peptides. Their work highlights the importance of such compounds in developing potent inhibitors of human plasma renin, a key enzyme in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Precursor of trans-4-Methylproline : Nevalainen and Koskinen (2001) synthesized (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide and used it in the hydrogenation process. The product of this process served as a precursor for trans-4-methylproline, showing the role of such compounds in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies et al. (1997) used similar compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives. This showcases the compound's significance in the stereoselective creation of bioactive molecules (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Microsporin B : Swaroop et al. (2014) prepared key isomers of an unusual amino acid residue, crucial in the synthesis of microsporin B, an important natural product. This research demonstrates the role of such compounds in the synthesis of complex natural molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Properties

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652928 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129786-68-1 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)